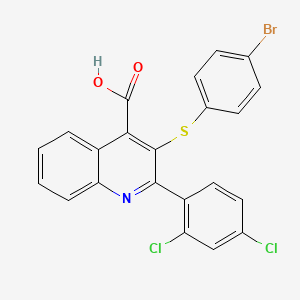
3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-carboxylic Acid, or 3-BSPQ for short, is a synthetic organic compound that has been studied for its biological, biochemical, and physiological properties. It is a heterocyclic compound that belongs to the quinoline family of compounds. 3-BSPQ has been used in a wide range of scientific research applications, including drug development, drug delivery, and biochemistry.
科学研究应用
3-BSPQ has been studied for its potential applications in drug development and drug delivery. It has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied as a potential drug delivery system for the delivery of therapeutic compounds to specific sites in the body. Additionally, 3-BSPQ has been studied for its potential applications in biochemistry, such as its ability to act as an enzyme inhibitor.
作用机制
The exact mechanism of action of 3-BSPQ is not yet fully understood. However, it is believed that 3-BSPQ is able to interact with certain proteins in the body, such as enzymes and receptors, to cause a variety of biochemical and physiological effects. It is believed that 3-BSPQ is able to inhibit the activity of certain enzymes, such as those involved in the synthesis of DNA, and it is also believed to be able to bind to certain receptors, such as those involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
3-BSPQ has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to inhibit the activity of certain enzymes involved in DNA synthesis. Additionally, 3-BSPQ has been shown to bind to certain receptors, such as those involved in the regulation of cell growth and proliferation. Furthermore, 3-BSPQ has been shown to have antioxidant and anti-inflammatory effects in vitro.
实验室实验的优点和局限性
3-BSPQ has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized in the laboratory. Additionally, it is a relatively stable compound and can be stored for long periods of time without degrading. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble and therefore must be dissolved in an organic solvent such as dimethyl sulfoxide or dimethylformamide in order to be used in aqueous solutions.
未来方向
There are several potential future directions for the study of 3-BSPQ. These include further investigation of its mechanism of action and potential applications in drug development and drug delivery. Additionally, further research is needed to determine the potential therapeutic effects of 3-BSPQ and its potential for use in the treatment of various diseases. Additionally, further research is needed to investigate the potential long-term effects of 3-BSPQ on humans and other organisms. Finally, further research is needed to investigate the potential for 3-BSPQ to be used as an enzyme inhibitor or a receptor agonist.
合成方法
3-BSPQ is synthesized through a multi-step process involving bromination, sulfonation, and carboxylation. The first step is the bromination of 4-bromophenyl sulfide with bromine in an aqueous solution. This reaction produces 3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline. The next step is the sulfonation of the quinoline with sulfuric acid, which produces 3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-sulfonic acid. The final step is the carboxylation of the sulfonic acid with carbon dioxide, which yields 3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid.
属性
IUPAC Name |
3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrCl2NO2S/c23-12-5-8-14(9-6-12)29-21-19(22(27)28)16-3-1-2-4-18(16)26-20(21)15-10-7-13(24)11-17(15)25/h1-11H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVJHRCQPMVHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)SC4=CC=C(C=C4)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2620275.png)
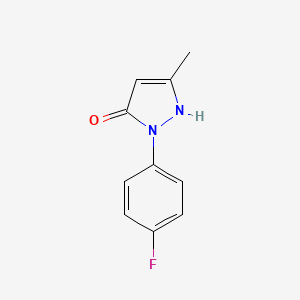



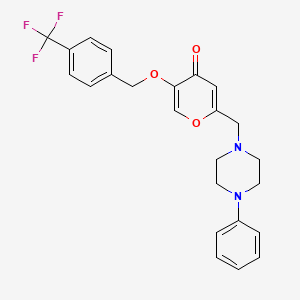

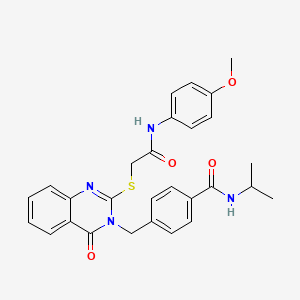

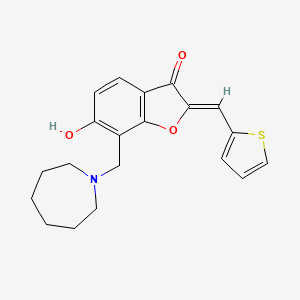
![1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene](/img/structure/B2620291.png)


![2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2620295.png)